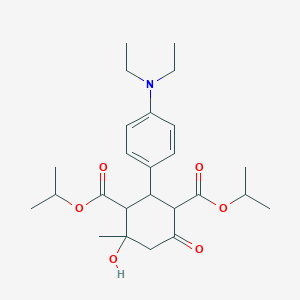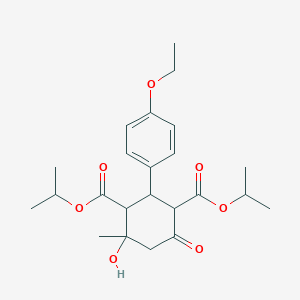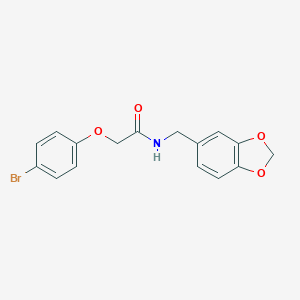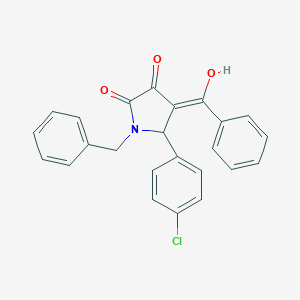
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to a class of drugs called Janus kinase (JAK) inhibitors that target the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. CP-690,550 has shown promise in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用机制
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide works by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in immune system regulation. The JAK family of enzymes is involved in the activation of various cytokine receptors, which are important for immune cell communication and function. By inhibiting JAK activity, this compound reduces the production of cytokines and other immune system mediators, leading to a reduction in inflammation and disease activity.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. By inhibiting JAK activity, the drug reduces the production of cytokines, chemokines, and other immune system mediators, leading to a reduction in inflammation and disease activity. This can result in improvements in symptoms and disease progression in patients with autoimmune diseases. However, this compound can also have adverse effects on the immune system, such as an increased risk of infections and decreased immune surveillance.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its specificity for the JAK-STAT signaling pathway, which allows for targeted inhibition of this pathway. This can be useful for studying the role of this pathway in various disease states. However, this compound can also have off-target effects on other pathways, which can complicate data interpretation. Additionally, the drug's effects on the immune system can make it difficult to use in certain types of experiments, such as those involving infection models.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One area of interest is the development of new analogs of the drug with improved efficacy and safety profiles. Another area of interest is the investigation of the drug's potential use in treating other autoimmune diseases and inflammatory conditions. Additionally, there is ongoing research on the mechanisms of action of this compound and its effects on immune system function, which could lead to a better understanding of the role of the JAK-STAT pathway in disease pathogenesis.
合成方法
The synthesis of N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves several steps, starting with the reaction of 3-chloroaniline with 3-methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid to form an intermediate product. This intermediate is then reacted with acetic anhydride to form the final product, this compound. The synthesis method has been optimized to improve yield and purity, and several variations have been developed to produce different analogs of the drug.
科学研究应用
N-(3-chlorophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has shown efficacy in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, this compound has been shown to reduce disease activity and improve symptoms in patients with these conditions. The drug has also been studied for its potential use in preventing transplant rejection and treating certain types of cancer.
属性
分子式 |
C17H14ClN3O2 |
|---|---|
分子量 |
327.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22) |
InChI 键 |
GKJQDCXRYVIUGL-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[(4-methoxyphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B248805.png)

![Methyl 4-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}phenyl sulfide](/img/structure/B248807.png)
![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)
![Thiophen-2-yl-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B248812.png)
![1-Isopropyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B248814.png)



